Dichloroglyoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1+,6-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQVJAPIQPIIPF-IJIVKGSJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=NO)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)(\Cl)/C(=N\O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dichloroglyoxime chemical and physical properties

An In-depth Technical Guide to Dichloroglyoxime (B20624): Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 2038-44-0) is a versatile chemical compound with significant utility across various scientific disciplines, including organic synthesis, coordination chemistry, and analytical chemistry.[1][2] Its unique structure and reactivity make it a valuable precursor for the synthesis of complex nitrogen-rich heterocyclic compounds, which are often key intermediates in the development of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and key applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to orange or green crystalline powder.[2][3] It is soluble in polar organic solvents.[3] A summary of its core physical and chemical properties is presented below.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2038-44-0 | [2][3][4] |

| Molecular Formula | C₂H₂Cl₂N₂O₂ | [2][4][5] |

| Molecular Weight | 156.95 g/mol | [1][2][4][5] |

| Appearance | White, orange, or green crystalline powder | [2] |

| Melting Point | 200-204 °C[1][2][3]; 213 °C (decomposes)[3][6][7][8] | [1][2][3][6][7][8] |

| Boiling Point | 335 °C | [3][7][8][9] |

| Density | 1.80 g/cm³ | [3][7][8][9] |

| Flash Point | 156 °C | [3][7][8][9] |

| pKa (Predicted) | 3.45 ± 0.10 | [3][8] |

| Storage | Room temperature, in a cool, dark, dry place under inert gas | [1][4] |

Table 2: Computed and Spectral Properties

| Property | Value | Source(s) |

| IUPAC Name | (1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride | [5] |

| InChI | InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1+,6-2+ | [3][5] |

| XLogP3 | 2.0 | [9] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 155.9493327 Da | [5] |

| Polar Surface Area | 65.2 Ų | [5] |

Molecular Structure

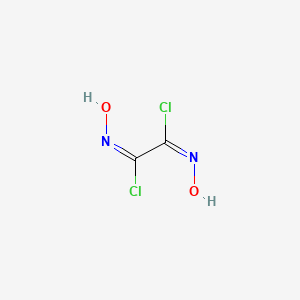

The structure of this compound features a central carbon-carbon single bond, with each carbon atom double-bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group and a chlorine atom.

Experimental Protocols

Synthesis Methodologies

This compound is primarily synthesized from glyoxime (B48743). Both traditional and modern, safer methods are employed.

4.1.1. Traditional Synthesis: Chlorination with Elemental Chlorine

This method involves the direct reaction of glyoxime with elemental chlorine gas.[10]

-

Materials: Glyoxime, 95% ethanol (B145695), chlorine gas.

-

Protocol:

-

Suspend glyoxime (e.g., 17.6 g) in 95% ethanol in a reaction vessel.[1]

-

Cool the suspension to a low temperature, typically between -20 °C and -30 °C.[1] Maintaining this temperature is crucial for stabilizing the monochloroglyoxime intermediate, which allows for a near-quantitative conversion.[1]

-

Bubble elemental chlorine gas through the stirred suspension for approximately 30 minutes.[1][10]

-

After the reaction is complete, evaporate the ethanol under reduced pressure.

-

Wash the resulting crystals with a suitable solvent, such as chloroform, to purify the product.

-

Isolate the this compound product by filtration. Yields for this method are reported to be in the range of 77% to 97%.[1][10]

-

4.1.2. Chlorine Gas-Free Synthesis: Using N-Chlorosuccinimide (NCS)

To avoid the hazards associated with handling elemental chlorine gas, a safer "greener" method using N-chlorosuccinimide (NCS) has been developed.[10][11][12]

-

Materials: Glyoxime, N-chlorosuccinimide (NCS), dimethylformamide (DMF), lithium chloride (LiCl).

-

Protocol:

-

Dissolve glyoxime in DMF.

-

Add NCS to the solution. NCS is a solid, making it easier and safer to handle than chlorine gas.[10]

-

Allow the reaction to proceed. A previously reported version of this method resulted in an inseparable complex of this compound and DMF.[10]

-

To obtain pure this compound, perform a workup using lithium chloride.[10][11] This improved method avoids the need for recrystallization from hazardous solvents like toluene.[10]

-

This procedure provides this compound in high purity with yields comparable to the traditional chlorine gas method.[10][11][12]

-

4.1.3. Alternative Synthesis: Using Oxone® and HCl

Another method avoids chlorine gas by using potassium monoperoxysulfate (commercially known as Oxone®) and concentrated hydrochloric acid.[13][14]

-

Materials: Glyoxime, dimethylformamide (DMF), concentrated hydrochloric acid, potassium monoperoxysulfate (Oxone®), diethyl ether.

-

Protocol:

-

Prepare a solution of concentrated hydrochloric acid in DMF.[13][14]

-

Slowly add potassium monoperoxysulfate to the mixed solution and stir at room temperature for approximately 2 hours to complete the chlorination reaction.[13][14]

-

Add distilled water to the reaction mixture.

-

Extract the product using an organic solvent, such as diethyl ether.[13][14]

-

Wash the extracted organic layer with an aqueous HCl solution and brine, then dry it with a drying agent like MgSO₄.[13][14]

-

Perform vacuum distillation to obtain the final solid product with high purity (>99%) and high yield (~90%).[14]

-

Analytical and Characterization Methods

Several analytical techniques are crucial for confirming the purity, structure, and properties of this compound and its derivatives.

-

Titration: Purity of this compound is often determined by titration, with assays typically showing ≥98% purity.[1][2]

-

X-ray Diffraction (XRD): Single-crystal XRD is a powerful technique used to determine the precise three-dimensional atomic structure of crystalline this compound and its metal complexes.[1] For instance, a cocrystal of this compound was found to crystallize in a triclinic system with a P-1 space group.[1]

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods used to confirm the chemical structure of synthesized this compound.[12]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[1] Techniques such as Fast Atom Bombardment (FAB) can be used for analyzing polar and non-volatile compounds like this compound.[1]

-

Differential Scanning Calorimetry (DSC): DSC analysis is used to study the thermal properties of this compound, such as its melting point and decomposition temperature.[12]

Applications in Research and Development

This compound is a key building block and reagent in multiple areas of chemical research and development.

-

Organic Synthesis: It is a fundamental precursor for synthesizing nitrogen-rich heterocyclic compounds like tetrazoles and furazans, which are important intermediates in the development of pharmaceuticals and agrochemicals.[1][2]

-

Coordination Chemistry: this compound acts as a versatile ligand, forming stable complexes with various transition metals, including nickel, cobalt, and copper.[1] These complexes are investigated for their potential in catalysis and advanced materials science.[1][2]

-

Analytical Chemistry: It serves as an effective chelating agent for the detection and quantification of metal ions, particularly nickel and palladium, in various samples.[2]

-

Biochemical Research: Studies have shown that this compound can act as a reversible, uncompetitive inhibitor of the enzyme lysozyme, making it a useful tool for studying enzyme kinetics and inhibition mechanisms.[1]

-

Antimicrobial Agent: The compound exhibits antimicrobial properties, which are attributed to its ability to chlorinate proteins and react with components of bacterial cell walls.[1][4] It is also used as a high-efficiency industrial fungicide.[3][8]

Safety and Handling

According to Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[15]

-

Handling: Handle in a well-ventilated place.[16] Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses or face shield, and a dust respirator if aerosol generation is possible.[15][16] Avoid contact with skin, eyes, and clothing.[15][16]

-

Storage: Store in a tightly closed container in a cool, dark, and dry place.[1][16] It is recommended to store under an inert gas as the material may be moisture sensitive.[4]

-

First Aid: In case of inhalation, move to fresh air.[15][16] For skin contact, wash off with soap and plenty of water.[15] For eye contact, rinse cautiously with water for several minutes.[15][16] If swallowed, rinse mouth with water and seek medical attention.[15][16]

This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications and handling procedures, always refer to the latest Safety Data Sheet and relevant published literature.

References

- 1. This compound|2038-44-0|Research Chemical [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [chembk.com]

- 4. This compound | 2038-44-0 | FD151247 | Biosynth [biosynth.com]

- 5. This compound | C2H2Cl2N2O2 | CID 135507761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2038-44-0 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Cas 2038-44-0,this compound | lookchem [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Item - A Chlorine Gas-Free Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. KR20180032345A - Preparation method for high purity and high yield this compound - Google Patents [patents.google.com]

- 14. KR101845624B1 - Preparation method for high purity and high yield this compound - Google Patents [patents.google.com]

- 15. angenechemical.com [angenechemical.com]

- 16. tcichemicals.com [tcichemicals.com]

Dichloroglyoxime: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Dichloroglyoxime (B20624) (C₂H₂Cl₂N₂O₂) for Researchers, Scientists, and Drug Development Professionals.

This compound, with the molecular formula C₂H₂Cl₂N₂O₂, is a versatile chemical compound utilized across various scientific disciplines. It serves as a crucial building block in the synthesis of energetic materials and nitrogen-rich heterocyclic compounds.[1][2] Its utility also extends to coordination chemistry, where it acts as a ligand, and analytical chemistry, as a reagent for metal ion detection.[2][3] Furthermore, this compound has demonstrated antimicrobial properties and functions as an enzyme inhibitor, making it a compound of interest in biochemical and pharmaceutical research.[4][5]

Core Molecular and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride | [7] |

| Molecular Formula | C₂H₂Cl₂N₂O₂ | [7] |

| Molecular Weight | 156.95 g/mol | [7] |

| CAS Number | 2038-44-0 | [3] |

| SMILES String | C(=N/O)(\Cl)/C(=N\O)/Cl | [7] |

| Melting Point | 200-204 °C[3], 213 °C (decomposes)[4], 202 °C[8] | [3][4][8] |

| Boiling Point | 335 °C | [4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Vapor Pressure | 0 mmHg at 25 °C | [4] |

| pKa (Predicted) | 3.45 ± 0.10 | [9] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the chlorination of glyoxime (B48743). Historically, this was performed using elemental chlorine gas, a method that is effective but involves hazardous materials.[1] More contemporary, "greener" methods utilize N-chlorosuccinimide (NCS) as the chlorinating agent, offering a safer alternative with comparable yields.[1][10]

Experimental Protocols

1. Traditional Synthesis using Chlorine Gas

This method involves the direct chlorination of glyoxime using elemental chlorine gas in an alcoholic solvent at low temperatures.

-

Materials: Glyoxime, 95% ethanol (B145695), chlorine gas, chloroform.

-

Procedure:

-

Suspend glyoxime (e.g., 17.6 g) in 95% ethanol (e.g., 200 ml) in a reaction vessel equipped with a stirrer and a gas inlet.[6]

-

Cool the suspension to -20 °C using a suitable cooling bath.[6]

-

Bubble chlorine gas through the stirred suspension for approximately 30 minutes while maintaining the temperature at -20 °C.[6]

-

After the reaction is complete, evaporate the ethanol under reduced pressure.[1]

-

Wash the resulting crystals with chloroform.[1]

-

Isolate the this compound product by filtration. This process typically yields the product in the range of 77-97%.[1][6]

-

2. Modern "Greener" Synthesis using N-Chlorosuccinimide (NCS)

This safer, more modern approach avoids the use of hazardous chlorine gas.

-

Materials: Glyoxime, N-chlorosuccinimide (NCS), dimethylformamide (DMF), lithium chloride (LiCl), water, diethyl ether.

-

Procedure:

-

Dissolve glyoxime and N-chlorosuccinimide in DMF in a reaction vessel.

-

Allow the reaction to proceed. The use of NCS in DMF is advantageous as NCS is an easily handled solid.[1][9]

-

Upon completion of the reaction, perform a workup using a lithium chloride solution.[1][10]

-

The original NCS/DMF method reported extracting the product with diethyl ether after dilution with water, followed by recrystallization from toluene, which could lead to the formation of a complex with DMF.[1][9]

-

The improved method with a LiCl-based workup provides this compound in high purity with a yield of around 75%.[9]

-

Chemical Reactivity and Applications

This compound is a valuable precursor in organic synthesis, particularly for nitrogen-rich heterocyclic compounds such as tetrazoles and furazans, which are themselves important in the development of pharmaceuticals and energetic materials.[2] In the field of coordination chemistry, it functions as a versatile ligand, forming stable complexes with various transition metals.[2] It is also employed as a chelating agent in analytical chemistry for the detection and quantification of metal ions, most notably nickel.[2][3]

Biological Activity and Mechanisms of Action

This compound exhibits notable biological activity, primarily as an antimicrobial agent and an enzyme inhibitor.

Antimicrobial Action

The antimicrobial properties of this compound are attributed to its ability to react with components of the bacterial cell wall. It is proposed to chlorinate proteins and react with hydroxyl groups on the cell wall, leading to cross-linking and inactivation of the peptidoglycan layer, ultimately inhibiting bacterial growth.[4]

Enzyme Inhibition

This compound has been identified as a reversible, uncompetitive inhibitor of the enzyme lysozyme (B549824), with a reported inhibition constant (Ki) of 52 µM.[5] Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This binding alters the enzyme's conformation, preventing the conversion of the substrate to product.

Hypothetical Signaling Pathway in Eukaryotic Cells

While direct studies on the effects of this compound on eukaryotic signaling pathways are limited, research on other oxime-containing compounds provides a basis for a hypothetical mechanism of action. Some aldoximes have been shown to induce mitochondria-mediated apoptosis through the activation of MAPK (mitogen-activated protein kinase) signaling pathways, such as ERK1/2 and p38.[1] This suggests that this compound, as an oxime-containing compound, could potentially trigger similar pathways in certain cell types, leading to programmed cell death. This is of particular interest for drug development professionals exploring its potential as an anticancer agent.

Toxicology and Safety

Comprehensive toxicological data, such as LD50 values for oral, dermal, or inhalation routes, are not available for this compound in published literature and safety data sheets.[11] As with any chemical reagent, it should be handled with appropriate personal protective equipment in a well-ventilated area. The historical synthesis method involving chlorine gas presents significant inhalation hazards.[1] The "greener" synthesis using NCS is recommended for improved laboratory safety.[1]

References

- 1. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 2038-44-0 | FD151247 | Biosynth [biosynth.com]

- 3. toku-e.com [toku-e.com]

- 4. Cannon | Oxime-Conjugated Dendrimers as Therapeutics for Organophosphate Poisoning |University of Michigan Undergraduate Research Journal [journals.publishing.umich.edu]

- 5. This compound|2038-44-0|Research Chemical [benchchem.com]

- 6. longdom.org [longdom.org]

- 7. buyat.ppg.com [buyat.ppg.com]

- 8. This compound | 2038-44-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 2038-44-0 [chemicalbook.com]

- 10. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 11. schc.org [schc.org]

Dichloroglyoxime Crystal Structure Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroglyoxime (B20624) (C₂H₂Cl₂N₂O₂) is a key building block in the synthesis of various nitrogen-rich heterocyclic compounds, which are of significant interest in the development of pharmaceuticals and energetic materials.[1][2] A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, designing novel derivatives, and understanding its biological activity. While a definitive, publicly available crystal structure of this compound remains to be published, this technical guide outlines the comprehensive methodology for its synthesis, crystallization, and eventual crystal structure determination via single-crystal X-ray diffraction. Furthermore, it explores the theoretical molecular geometry and potential intermolecular interactions that would govern its solid-state packing.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the compound and for designing crystallization experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂Cl₂N₂O₂ | [3] |

| Molecular Weight | 156.95 g/mol | [3] |

| Appearance | White to orange crystalline powder | [1] |

| Melting Point | 200-204 °C (decomposes) | [1] |

| Boiling Point | 335 °C (predicted) | [4][5] |

| Density | 1.80 g/cm³ (predicted) | [4][5] |

| Solubility | Soluble in polar organic solvents | [6][7] |

| pKa | 3.45 ± 0.10 (predicted) | [4] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and effective approach involves the chlorination of glyoxime (B48743). A chlorine gas-free synthesis method has also been developed for improved safety and handling.[8][9]

Method 1: Chlorination using Chlorine Gas

-

Reaction: Glyoxime is reacted with chlorine gas in an alcoholic solvent, such as methanol (B129727) or ethanol, at low temperatures (-40 °C to 20 °C).[6]

-

Procedure:

-

Dissolve glyoxime in an alcohol solvent.[6]

-

Cool the solution to the desired reaction temperature.[6]

-

Bubble chlorine gas through the solution while stirring.[6]

-

The reaction progress can be monitored by appropriate analytical techniques.

-

Upon completion, the this compound product can be isolated by filtration.[6]

-

Method 2: Chlorine Gas-Free Synthesis using N-Chlorosuccinimide (NCS)

-

Reaction: Glyoxime is reacted with N-chlorosuccinimide (NCS) in a suitable solvent like dimethylformamide (DMF).[8][9]

-

Procedure:

Crystallization of this compound

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[10] Several crystallization techniques can be employed for this compound, and the optimal method may require some experimentation.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., a polar organic solvent in which it is soluble).

-

Loosely cap the container to allow for the slow evaporation of the solvent.

-

Store the container in a vibration-free environment at a constant temperature.[11]

-

-

Vapor Diffusion:

-

Dissolve this compound in a small amount of a "good" solvent.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a small amount of a "poor" solvent (a solvent in which this compound is less soluble but is miscible with the "good" solvent).

-

The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of this compound and promoting crystal growth.[11]

-

-

Cooling Crystallization:

-

Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to a lower temperature. The decrease in solubility upon cooling should induce crystallization.

-

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.[12][13]

The general workflow for single-crystal X-ray diffraction analysis is as follows:

-

Crystal Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[12][13]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[12][14] The diffracted X-rays are detected and their intensities are recorded.[13]

-

Structure Solution: The collected diffraction data is used to solve the crystal structure. This involves determining the unit cell parameters and the space group of the crystal.[15] The initial positions of the atoms in the unit cell are then determined using computational methods.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data to obtain a final, accurate crystal structure. This process minimizes the difference between the observed and calculated diffraction intensities.[14]

Structural Insights and Visualizations

While the precise crystal structure of this compound is not yet publicly documented, we can infer its molecular geometry and potential intermolecular interactions based on its known chemical structure.

Molecular Structure

This compound consists of a central carbon-carbon single bond, with each carbon atom double-bonded to a nitrogen atom and single-bonded to a chlorine atom. Each nitrogen atom is also bonded to a hydroxyl group. The presence of the C=N double bonds suggests a planar or near-planar arrangement of the core atoms.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|2038-44-0|Research Chemical [benchchem.com]

- 3. This compound | C2H2Cl2N2O2 | CID 135507761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 2038-44-0,this compound | lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. CN104276978A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. KR101845624B1 - Preparation method for high purity and high yield this compound - Google Patents [patents.google.com]

- 8. Item - A Chlorine Gas-Free Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. depts.washington.edu [depts.washington.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 15. rigaku.com [rigaku.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Dichloroglyoxime (B20624) from Glyoxime (B48743)

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial building block in the creation of various energetic materials and nitrogen-rich heterocyclic compounds.[1][2] The document details the traditional synthesis route using chlorine gas, as well as modern, safer alternatives, presenting quantitative data, experimental protocols, and reaction pathway visualizations.

Introduction

This compound (DCG) is a significant precursor for a range of materials, including the 5,5′-bis-tetrazole-1,1′-diol-based material ABTOX, TKX-50, and various furazan-based compounds.[1] It also finds application in the synthesis of luminescent organometallic complexes and polynucleating ligand systems.[3][4] Historically, DCG has been synthesized by the direct chlorination of glyoxime using elemental chlorine gas.[3] However, due to the high toxicity and handling difficulties associated with chlorine gas, alternative methods have been developed.[3][4] This guide will cover both the traditional chlorine gas method and a prominent chlorine-gas-free alternative using N-Chlorosuccinimide (NCS).

The synthesis reaction proceeds through a monochloroglyoxime (MCG) intermediate, which is then further chlorinated to yield this compound.[5] The stability of this intermediate and the reaction conditions are critical for achieving a high yield of the final product.[5][6]

Synthesis Methodologies

Traditional Synthesis: Chlorination with Chlorine Gas

The most common historical method for preparing this compound involves bubbling elemental chlorine gas through a suspension of glyoxime in a suitable solvent at low temperatures.[1][3]

Experimental Protocol:

-

Preparation: Suspend glyoxime (1.0 equivalent) in ethanol (B145695). A common concentration reported is 17.6 g of glyoxime in 200 ml of 95% ethanol.[7][8]

-

Cooling: Cool the stirred suspension to -20 °C using a dry ice/methanol bath.[7][8]

-

Chlorination: Bubble elemental chlorine gas through the suspension for approximately 30 minutes while maintaining the temperature at -20 °C.[1][3][8] It is crucial to control the reaction time and temperature, as prolonged reaction times or higher temperatures can lead to a significant decrease in yield.[7][8]

-

Workup: After the reaction is complete, allow the mixture to warm to room temperature.

-

Solvent Removal: Evaporate the ethanol under reduced pressure.[3]

-

Washing and Isolation: Add chloroform (B151607) to the residue to form a slurry, which helps in washing the crystals.[3][7]

-

Filtration: Isolate the this compound crystals by filtration and dry them in vacuo.[7]

Chlorine-Gas-Free Synthesis: Using N-Chlorosuccinimide (NCS)

To circumvent the hazards of using chlorine gas, a safer method employing N-chlorosuccinimide (NCS) as the chlorinating agent in dimethylformamide (DMF) has been developed.[1][3] This method offers comparable yields to the traditional procedure.[4][9]

Experimental Protocol:

-

Dissolution: To a round-bottom flask, add glyoxime (1.0 equivalent) and DMF. For example, 30.0 g of glyoxime in 340 mL of DMF.[1]

-

Cooling: Cool the solution to 0 °C in an ice bath.[1]

-

Reagent Addition: Add N-chlorosuccinimide (2.05 equivalents) in several equal portions over a period of 2 hours.[1]

-

Reaction: Stir the reaction mixture overnight, allowing the ice bath to slowly warm to room temperature.[1]

-

Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator at 70 °C.[1]

-

Workup (Lithium Chloride-based): A newer workup involves using a lithium chloride solution to obtain DCG in high purity, avoiding the formation of a DCG-DMF complex.[3][9]

-

Isolation: The final product is isolated after the appropriate workup and drying.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods for this compound.

| Method | Chlorinating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Traditional | Chlorine Gas | 10% HCl | 0 | 8 hours | 33.5 - 37.5 | [7] |

| Traditional | Chlorine Gas | 95% Ethanol | -20 | 30 minutes | 77 - 97 | [3][7][8] |

| Traditional | Chlorine Gas | 95% Ethanol | -20 | 5 hours | ~50 | [7][8] |

| Traditional | Chlorine Gas | 95% Ethanol | 5 | 5 hours | ~10 | [7][8] |

| Alternative | N-Chlorosuccinimide | DMF | 0 to RT | Overnight | Comparable to Cl2 method | [1][3][9] |

| Alternative | Potassium Monoperoxysulfate / HCl | DMF | Room Temp | 2 hours | 94 | [10][11] |

Reaction Pathway and Experimental Workflow

Chemical Reaction Pathway

The chlorination of glyoxime to this compound is a two-step process involving a monochlorinated intermediate.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for Traditional Synthesis

The following diagram illustrates the general workflow for the traditional synthesis of this compound using chlorine gas.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound|2038-44-0|Research Chemical [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. US5476967A - Production method of organic solvent solution of this compound - Google Patents [patents.google.com]

- 8. EP0636605A1 - Production method of organic solvent solution of this compound - Google Patents [patents.google.com]

- 9. Item - A Chlorine Gas-Free Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]

- 10. KR101845624B1 - Preparation method for high purity and high yield this compound - Google Patents [patents.google.com]

- 11. KR20180032345A - Preparation method for high purity and high yield this compound - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereoisomer Characterization of (E,E)-Dichloroglyoxime

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of the (E,E) stereoisomer of dichloroglyoxime (B20624). This compound is a significant compound used as an industrial fungicide and as a crucial intermediate in the synthesis of various heterocyclic compounds.[1][2] Accurate stereoisomeric characterization is critical for understanding its reactivity, biological activity, and for ensuring the quality and purity of its derivatives in research and development, including drug design.

Physicochemical Properties

(E,E)-Dichloroglyoxime, also known by its IUPAC name (1E,2E)-N,N'-dihydroxyethanediimidoyl dichloride, is a white to orange crystalline powder at room temperature.[3][4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₂Cl₂N₂O₂ | [4][6] |

| Molecular Weight | 156.95 g/mol | [3][4] |

| Melting Point | 200-204 °C[3][5], 213 °C (dec.)[6][7] | [3][5][6][7] |

| Appearance | White, orange, or green crystalline powder | [3][5] |

| CAS Number | 2038-44-0 | [3][6] |

| InChIKey | KTQVJAPIQPIIPF-IJIVKGSJSA-N | [4] |

Synthesis of (E,E)-Dichloroglyoxime

Historically, this compound was synthesized by reacting glyoxime (B48743) with elemental chlorine gas.[8][9] However, this method involves the use of highly toxic and difficult-to-handle chlorine gas.[8][9] A safer, more modern, chlorine-gas-free procedure has been developed, which offers comparable yields and high purity.[8][9]

Experimental Protocol: Chlorine-Free Synthesis

A preferred method for synthesizing (E,E)-dichloroglyoxime involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent.[8][9]

-

Reaction Setup : Dissolve glyoxime in dimethylformamide (DMF).

-

Chlorination : Add N-chlorosuccinimide to the solution. The reaction proceeds to chlorinate the glyoxime.

-

Workup : Perform a workup using a lithium chloride-based procedure to isolate the product.[8]

-

Purification : The crude product can be further purified by recrystallization to yield high-purity (E,E)-dichloroglyoxime.

Caption: Chlorine-free synthesis of (E,E)-dichloroglyoxime.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and purity of the synthesized compound.

NMR Spectroscopy (¹H and ¹³C)

Due to the symmetrical nature of the (E,E) isomer, its NMR spectra are expected to be simple.

-

¹H NMR : A single resonance is expected for the two equivalent hydroxyl protons (-OH). The chemical shift of hydroxyl protons can be highly variable and dependent on solvent, concentration, and temperature; the peak may also be broad due to chemical exchange.[10]

-

¹³C NMR : A single signal is anticipated for the two equivalent carbon atoms of the C=N bonds.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.[11][12] For (E,E)-dichloroglyoxime, characteristic vibrational bands are expected for the C=N, N-O, O-H, and C-Cl bonds.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch | 3200 - 3600 | Broad band, indicative of hydrogen bonding. |

| C=N Stretch | 1620 - 1680 | A key indicator of the oxime group. |

| N-O Stretch | 900 - 960 | Characteristic of the oxime functionality. |

| C-Cl Stretch | 600 - 800 | The position can confirm the presence of chlorine.[13] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For (E,E)-dichloroglyoxime, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (156.95 g/mol ).[4] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) and any chlorine-containing fragments.

Crystallographic Characterization

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most definitive analytical method for the unambiguous determination of stereochemistry.[3][14] It provides a precise three-dimensional map of the atomic positions within the crystal lattice, confirming the (E,E) configuration and providing exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[3][15][16]

While (E,E)-dichloroglyoxime has been characterized using this method, detailed crystallographic data for the pure compound is not available in the search results.[8] However, a cocrystal involving this compound was found to crystallize in a triclinic system with a P-1 space group, demonstrating the utility of the technique.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow a single crystal of suitable size and quality. This is often the most challenging step.[14] Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[16]

-

Data Collection : Mount the crystal on a diffractometer and place it in an intense, monochromatic X-ray beam.[15] Rotate the crystal and collect the diffraction pattern (angles and intensities of reflected X-rays) over a range of orientations.[15]

-

Structure Solution and Refinement : Process the collected data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, highly accurate molecular structure.[15]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of a compound.[17][18]

Studies on this compound show that its thermal decomposition occurs in two continuous exothermic steps in the temperature range of 160–230 °C.[19] The peak decomposition temperature increases with a faster heating rate.[19]

Experimental Protocol: DSC/TGA Analysis

-

Sample Preparation : Accurately weigh a small amount of the sample (typically 0.1-10 mg) into an appropriate sample pan (e.g., aluminum or platinum).[20]

-

Instrument Setup : Place the sample pan and an empty reference pan into the analysis chamber.

-

Heating Program : Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 5, 10, or 20 °C/min).[19][20]

-

Data Analysis : Record the heat flow (DSC) and mass change (TGA) as a function of temperature. Analyze the resulting thermogram to identify melting points, decomposition temperatures, and mass loss events.

Integrated Characterization Workflow

The comprehensive characterization of (E,E)-dichloroglyoxime involves a logical sequence of analytical techniques to confirm its identity, purity, and stereochemistry.

References

- 1. CN104276978A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. EP0636605A1 - Production method of organic solvent solution of this compound - Google Patents [patents.google.com]

- 3. This compound|2038-44-0|Research Chemical [benchchem.com]

- 4. This compound | C2H2Cl2N2O2 | CID 135507761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Cas 2038-44-0,this compound | lookchem [lookchem.com]

- 7. This compound | 2038-44-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - A Chlorine Gas-Free Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. scitepress.org [scitepress.org]

- 12. Frontiers | Raman and IR spectroscopy as a promising approach to rapid and non-destructive monitoring of chlorogenic acid in protein matrices [frontiersin.org]

- 13. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. scielo.org.co [scielo.org.co]

- 18. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

Dichloroglyoxime's Mechanism of Action: A Technical Guide for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroglyoxime (B20624) (DCGO) is a versatile organic compound with established applications in analytical chemistry and organic synthesis. In the realm of biochemistry, it is recognized for its potent antimicrobial properties and its specific interactions with enzymes. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on its role as an enzyme inhibitor and a broad-spectrum antimicrobial agent. Detailed experimental protocols, quantitative data, and visual representations of its mechanisms are presented to support researchers in utilizing this compound as a tool in biochemical studies and drug development.

Core Mechanisms of Action

This compound's biochemical effects are primarily attributed to two distinct mechanisms: enzyme inhibition and direct antimicrobial action through multiple cellular targets.

Enzyme Inhibition: Uncompetitive Inhibition of Lysozyme (B549824)

Biochemical studies have identified this compound as a reversible, uncompetitive inhibitor of lysozyme.[1] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. This interaction leads to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.

| Compound | Inhibition Type | Ki (μM) |

| This compound | Uncompetitive | 52 |

Table 1: Inhibition constant (Ki) of this compound for lysozyme.[1]

Caption: Uncompetitive inhibition of lysozyme by this compound.

Antimicrobial Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity, including bactericidal and fungicidal properties. Its efficacy stems from a multi-targeted approach that disrupts essential cellular structures and functions in microorganisms.

A primary mechanism of this compound's antimicrobial action is its ability to react with and disrupt the bacterial cell wall and cytoplasmic membrane.[1] This interaction leads to a loss of structural integrity, inhibition of cytoplasmic flow, and ultimately, cell lysis. At concentrations as low as 0.5-3 pg/L, this compound has been shown to inhibit the flow of cytoplasm and decompose cell membranes.

This compound possesses the ability to chlorinate proteins, a mechanism that contributes to its antimicrobial effects.[1] This chemical modification can alter the structure and function of essential bacterial proteins, leading to metabolic disruption and cell death.

Caption: Multi-targeted antimicrobial action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Lysozyme Inhibition Assay

This protocol is based on the methods described in the study "Effects of Glyoxime and this compound on Lysozyme: Kinetic and Structural Studies."

Objective: To determine the inhibitory effect of this compound on lysozyme activity.

Materials:

-

Hen egg white lysozyme

-

Micrococcus lysodeikticus cells (substrate)

-

This compound

-

100 mM Potassium phosphate (B84403) buffer, pH 7.0

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of lysozyme in 100 mM potassium phosphate buffer.

-

Prepare a suspension of Micrococcus lysodeikticus cells in the same buffer. The initial absorbance at 450 nm should be between 0.6 and 0.7.

-

Prepare various concentrations of this compound in the buffer.

-

In a cuvette, mix the lysozyme solution with different concentrations of this compound and incubate for a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the Micrococcus lysodeikticus suspension to the cuvette.

-

Monitor the decrease in absorbance at 450 nm over time using the spectrophotometer. The rate of decrease in absorbance is proportional to the lysozyme activity.

-

Perform control experiments without the inhibitor to determine the uninhibited enzyme activity.

-

Plot the initial velocity of the reaction against the substrate concentration for each inhibitor concentration to determine the type of inhibition (e.g., using Lineweaver-Burk plots).

-

Calculate the inhibition constant (Ki) from the kinetic data.

Caption: Workflow for determining lysozyme inhibition by this compound.

Conclusion

This compound presents a compelling case for further investigation in biochemical and pharmaceutical research. Its well-characterized uncompetitive inhibition of lysozyme provides a model system for studying enzyme kinetics and inhibitor design. Furthermore, its multi-pronged antimicrobial mechanism, involving the disruption of the cell envelope and chemical modification of proteins, suggests its potential as a lead compound for the development of novel antimicrobial agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the diverse biochemical activities of this compound.

References

Dichloroglyoxime: A Technical Examination of Its Antimicrobial Properties

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Dichloroglyoxime (B20624) (C₂H₂Cl₂N₂O₂) is a chemical compound recognized for its potent antimicrobial properties. It is utilized primarily as an industrial biocide, finding application as an antibacterial agent, antiseptic, and slime control agent.[1][2] While scientific literature and patents describe it as having "very high antibacterial activity," a comprehensive public-domain repository of its quantitative antimicrobial efficacy against a broad spectrum of microorganisms is conspicuously absent.[2] This technical guide synthesizes the available information on this compound's antimicrobial characteristics, including its proposed mechanism of action, and outlines standard experimental protocols for its evaluation. A significant gap in publicly accessible data, particularly regarding Minimum Inhibitory Concentrations (MICs) and detailed in vitro studies, is noted.

Introduction

This compound is a chlorinated derivative of glyoxime. Its chemical structure, featuring two reactive chlorine atoms, is believed to be central to its biocidal activity.[3] The compound is acknowledged for its "very strong sterilization ability" and has been highlighted for its efficacy as an industrial fungicide and antiseptic for various materials, including detergents, cooling water, and leather products.[3][4] Notably, one patent asserts that this compound is approximately ten times more effective than the commercial biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA) and exhibits bactericidal effects at concentrations as low as 0.5-3 µg/L.[4] However, the specific context and target organisms for this claim are not detailed.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of this compound, while not extensively elucidated in peer-reviewed literature, is suggested to involve multiple modes of action.

2.1. Disruption of the Peptidoglycan Layer: One proposed mechanism targets the bacterial cell wall. This compound is thought to inhibit the growth of bacteria such as Streptococcus faecalis by reacting with hydroxyl groups within the peptidoglycan layer. This interaction is believed to lead to cross-linking and subsequent inactivation of this essential structural component, compromising cell wall integrity.

2.2. Protein Chlorination: The compound's ability to chlorinate proteins represents another potential antimicrobial pathway. This action can lead to the denaturation and loss of function of critical enzymes and structural proteins within the microbial cell.

2.3. Cytoplasmic and Cell Membrane Disruption: It has also been suggested that this compound can interfere with the flow of cytoplasm and lead to the decomposition of the cell membrane, ultimately resulting in cell lysis and death.[3]

A visual representation of the proposed primary mechanism of action is provided below.

Quantitative Antimicrobial Data

A thorough review of publicly available scientific literature and patent databases did not yield specific quantitative data on the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) or zone of inhibition values against a comprehensive panel of microbial species. While general claims of high potency exist, structured data for direct comparison is absent.

Table 1: Summary of Available Antimicrobial Activity Data for this compound

| Parameter | Value/Observation | Target Organism(s) | Source |

|---|---|---|---|

| Bactericidal Concentration | 0.5 - 3 µg/L | Not Specified | Patent[4] |

| Comparative Efficacy | ~10x more effective than DBNPA | Not Specified | Patent[4] |

| Mechanism of Action | Inhibition of peptidoglycan synthesis | Streptococcus faecalis | General Reference |

Experimental Protocols for Antimicrobial Susceptibility Testing

In the absence of specific published protocols for this compound, standardized methodologies for assessing the antimicrobial activity of a novel agent are presented below. These protocols are based on established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

4.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

-

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Positive control (microorganism in broth without this compound).

-

Negative control (broth only).

-

-

Procedure:

-

Dispense sterile broth into all wells of a 96-well plate.

-

Create a serial two-fold dilution of the this compound stock solution across the wells of the plate.

-

Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.

-

4.2. Agar (B569324) Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

-

Materials:

-

Sterile filter paper disks.

-

This compound solution of known concentration.

-

Sterile petri dishes with an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Standardized inoculum of the test microorganism.

-

Control antibiotic disks.

-

-

Procedure:

-

Prepare a lawn of the test microorganism by evenly swabbing the standardized inoculum over the entire surface of the agar plate.

-

Aseptically apply paper disks impregnated with a known concentration of this compound onto the agar surface.

-

Apply control disks.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Conclusion and Future Directions

This compound is a compound with recognized and potent antimicrobial properties, as evidenced by its use in industrial applications and descriptions in patent literature. However, there is a significant disparity between these general claims of high efficacy and the availability of specific, quantitative data in the public domain. To fully understand the antimicrobial potential of this compound for potential research and development in new applications, including pharmaceuticals, a systematic in vitro evaluation against a broad and diverse panel of clinically relevant bacteria and fungi is imperative. The generation of robust MIC and other susceptibility data, following standardized protocols such as those outlined in this guide, would be a critical first step in bridging the current knowledge gap.

References

- 1. US5476967A - Production method of organic solvent solution of this compound - Google Patents [patents.google.com]

- 2. EP0636605A1 - Production method of organic solvent solution of this compound - Google Patents [patents.google.com]

- 3. KR20180032345A - Preparation method for high purity and high yield this compound - Google Patents [patents.google.com]

- 4. CN104276978A - Method for synthesizing this compound - Google Patents [patents.google.com]

Dichloroglyoxime: A Versatile Precursor for the Synthesis of Nitrogen-Rich Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroglyoxime (B20624) serves as a pivotal and highly reactive precursor in the synthesis of a diverse array of nitrogen-rich heterocyclic compounds. Its unique structural features, particularly the presence of two reactive chlorine atoms and the oxime functionalities, allow for a variety of chemical transformations, including nucleophilic substitutions and cyclization reactions. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent utilization in the preparation of key heterocyclic systems such as furoxans (1,2,5-oxadiazole N-oxides), furazans (1,2,5-oxadiazoles), and other significant nitrogen-containing scaffolds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in drug discovery, materials science, and the development of energetic materials.

Introduction

Nitrogen-rich heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The inherent properties of these compounds, such as their planarity, hydrogen bonding capabilities, and energetic potential, make them attractive targets for synthesis. This compound has emerged as a valuable and versatile building block for accessing these complex molecular architectures. This guide will explore the synthesis of this compound and its role as a precursor to various significant nitrogen-rich heterocyclic systems.

Synthesis of this compound

The traditional synthesis of this compound involves the chlorination of glyoxime (B48743) with elemental chlorine. However, this method presents significant safety and scalability challenges due to the exothermic nature of the reaction and the use of toxic chlorine gas.[4] To address these issues, safer and more controlled synthetic routes have been developed.

Classical Batch Synthesis (Chlorination of Glyoxime)

The classical approach involves bubbling chlorine gas through a cooled solution of glyoxime in a suitable solvent like ethanol (B145695) or hydrochloric acid.[4] This method, while effective, requires careful temperature control to prevent over-chlorination and the formation of hazardous byproducts.

Continuous Flow Synthesis

A more recent and safer method utilizes a continuous flow reactor. This approach offers significant advantages, including improved heat management, enhanced safety due to the small reaction volume, and the potential for higher throughput.[4] A lab-scale setup has demonstrated a this compound throughput of 31 g/h with a yield of 70%, which is comparable to the batch method but with significantly improved safety.[4]

Chlorine Gas-Free Synthesis

An alternative, chlorine gas-free synthesis has been developed using N-chlorosuccinimide (NCS) in dimethylformamide (DMF). This method provides this compound in high purity with yields comparable to the traditional chlorine gas procedure, while avoiding the handling of highly toxic and difficult-to-control chlorine gas.[5]

Table 1: Comparison of this compound Synthesis Methods

| Method | Reagents | Solvent | Temperature | Yield | Safety Considerations |

| Classical Batch | Glyoxime, Chlorine Gas | Ethanol or HCl | -20°C to 0°C | ~70% | High; exothermic, toxic gas |

| Continuous Flow | Glyoxime, Chlorine Gas | Not specified | up to 20°C | ~70% | Improved; small reaction volume |

| Chlorine Gas-Free | Glyoxime, NCS | DMF | Not specified | Comparable to batch | High; avoids chlorine gas |

This compound in the Synthesis of Furoxans and Furazans

Furoxans (1,2,5-oxadiazole N-oxides) and their corresponding deoxygenated analogs, furazans (1,2,5-oxadiazoles), are an important class of nitrogen-rich heterocycles with applications ranging from pharmaceuticals to energetic materials.[6][7] this compound is a key starting material for the synthesis of substituted furoxans and furazans.

Synthesis of 3,4-Disubstituted Furoxans

The general strategy for the synthesis of 3,4-disubstituted furoxans from this compound involves a two-step process: nucleophilic substitution of the chlorine atoms followed by cyclization.

Caption: General synthesis of 3,4-disubstituted furoxans.

Experimental Protocol: Synthesis of 3,4-Dicyanofuroxan (B3048591)

A notable example is the synthesis of 3,4-dicyanofuroxan, a versatile intermediate for energetic materials. While direct synthesis from this compound is less common, it can be prepared from aminofurazans which are ultimately derived from glyoxime precursors.[8][9] A more direct, though not starting from this compound, scalable nitration method has been developed for the preparation of 3,4-dicyanofuroxan (DCFO) by nitrating cyanoacetic acid with KNO3 in methanesulfonic acid.[10]

Table 2: Quantitative Data for 3,4-Dicyanofuroxan Synthesis (from Cyanoacetic Acid) [10]

| Reactants | Solvent | Temperature | Reaction Time | Yield |

| Cyanoacetic Acid, KNO3 | Methanesulfonic Acid | 45-50°C | 90 min | 58% |

Synthesis of Diaminofurazan

3,4-Diaminofurazan (DAF) is a crucial precursor for many energetic materials.[11][12] It is synthesized from diaminoglyoxime (B1384161), which can be prepared from glyoxime, a precursor to this compound.

Caption: Synthesis pathway to 3,4-Diaminofurazan (DAF).

Experimental Protocol: Synthesis of Diaminoglyoxime [13]

To a solution of sodium hydroxide (B78521) (20 g, 0.5 mol) in 90 mL of water, 17.6 g (0.2 mol) of glyoxime is added. Then, 27.8 g (0.4 mol) of hydroxylamine (B1172632) hydrochloride is added in one portion. The mixture is heated in an oil bath at 90°C for 6 hours. Upon cooling to room temperature, diaminoglyoxime precipitates as fine needles. The product is filtered and dried.

Experimental Protocol: Synthesis of 3,4-Diaminofurazan (DAF) [13]

Diaminoglyoxime is subjected to base-catalyzed dehydration and cyclization. This is typically achieved by heating with aqueous potassium hydroxide at elevated temperatures (around 180°C) in a pressure vessel.

Table 3: Quantitative Data for Diaminofurazan Synthesis

| Starting Material | Reagents | Temperature | Yield | Melting Point |

| Diaminoglyoxime | aq. KOH | 180°C | Good | 180°C |

This compound in the Synthesis of Other Nitrogen-Rich Heterocycles

The reactivity of this compound extends beyond the synthesis of simple furoxans and furazans, enabling the construction of more complex and highly energetic heterocyclic systems.

Synthesis of TKX-50

This compound is a key intermediate in the synthesis of the high-performance energetic material dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50).[4] The synthesis involves the conversion of this compound to diazidoglyoxime, followed by cyclization to form the bistetrazole core.

Caption: Synthetic route to the energetic material TKX-50.

Experimental Protocol: Synthesis of Diazidoglyoxime

784 mg (5 mmol) of this compound is dissolved in 10 mL of dimethylformamide. At 0°C, 841 mg (12.93 mmol) of sodium azide (B81097) is added. The suspension is stirred for 20 minutes at 0°C, and then 100 mL of water is added. The resulting precipitate is filtered, washed with water, and air-dried to yield diazidoglyoxime.

Table 4: Quantitative Data for TKX-50 Synthesis Intermediates

| Intermediate | Precursor | Reagents | Solvent | Yield |

| Diazidoglyoxime | This compound | Sodium Azide | DMF | 84% |

Synthesis of Bis(furazano)piperazines

This compound can be reacted with N,N'-disubstituted ethylenediamines to form piperazine-2,3-dioximes, which can then be dehydrated to yield bis(furazano)piperazines. These compounds are of interest as energetic materials.[14]

Spectroscopic Characterization

The structural elucidation of the synthesized heterocyclic compounds relies heavily on various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectra of furoxans and furazans exhibit characteristic absorptions for the C=N and N-O bonds within the heterocyclic ring.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure of the synthesized compounds. The chemical shifts of the ring carbons and protons are indicative of the electronic environment within the heterocycle.[2][14][15]

-

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the synthesized compounds, confirming their identity.[4][16]

Table 5: Representative Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) | Reference |

| Diaminofurazan | 5.81 (s) in DMSO-d6 | Not specified | Not specified | [11] |

| TKX-50 | 9.73 in DMSO-d6 | 134.4 in DMSO | Not specified | Not specified |

| Furoxan Derivatives | Varies with substituents | Varies with substituents | C=N, N-O stretches | [4][17] |

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of nitrogen-rich heterocyclic compounds. Its reactivity allows for the construction of furoxans, furazans, tetrazoles, and other complex heterocyclic systems with important applications in medicinal chemistry and materials science, particularly in the field of energetic materials. The development of safer and more scalable synthetic routes to this compound has further enhanced its utility. This guide has provided a comprehensive overview of its synthesis and applications, including detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Reactions of heterocycles | News | RSC Education [edu.rsc.org]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. researchgate.net [researchgate.net]

- 6. chemistry-chemists.com [chemistry-chemists.com]

- 7. Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel synthesis of 3,4-dicyanofuroxan - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 10. osti.gov [osti.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Derivatives of 3,6-Bis(3-aminofurazan-4-ylamino)-1,2,4,5-tetrazine: Excellent Energetic Properties with Lower Sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciencemadness.org [sciencemadness.org]

- 14. rsc.org [rsc.org]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Dichloroglyoxime

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of dichloroglyoxime (B20624), a crucial building block in the preparation of various nitrogen-containing heterocyclic compounds. This document provides a detailed overview of traditional and alternative synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound ((E,E)-N,N'-dihydroxyethanediimidoyl dichloride) is a white crystalline solid with a melting point of approximately 204°C. It is soluble in polar organic solvents and serves as a key intermediate in the synthesis of energetic materials and as an industrial fungicide. Historically, its synthesis has been dominated by methods involving the direct chlorination of glyoxime (B48743) using elemental chlorine gas. However, due to the hazardous nature of chlorine gas, alternative, safer methods have been developed. This guide details the seminal historical methods, providing researchers with the necessary information to understand and potentially replicate these foundational synthetic procedures.

Historical Synthesis Methods

The synthesis of this compound has primarily been achieved through three main historical routes:

-

Chlorination with Elemental Chlorine Gas: This is the most traditional and widely cited method, involving the direct reaction of glyoxime with chlorine gas in a suitable solvent.

-

Chlorination with N-Chlorosuccinimide (NCS): A safer, chlorine gas-free alternative that utilizes a solid chlorinating agent.

-

Chlorination with Potassium Monoperoxysulfate (Oxone®): Another alternative method that generates the chlorinating species in situ.

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Method 1: Chlorination with Elemental Chlorine Gas

This classical approach involves the direct bubbling of chlorine gas through a solution or suspension of glyoxime. Various solvents and reaction conditions have been reported, leading to a range of reported yields.

Experimental Protocols

Protocol 1A: Chlorination in Ethanol (B145695)

This procedure is adapted from US Patent 4,539,405.

-

Preparation: In a 1-liter four-necked flask equipped with a mechanical stirrer, gas inlet tube, and a low-temperature thermometer, suspend 17.6 g (0.2 mol) of glyoxime in 200 mL of 95% ethanol.

-

Cooling: Cool the suspension to -20°C using a dry ice/acetone bath.

-

Chlorination: Bubble chlorine gas through the stirred suspension for 30 minutes while maintaining the temperature at -20°C.

-

Isolation: After the reaction is complete, allow the mixture to warm to room temperature. Remove the ethanol by vacuum distillation.

-

Purification: Add 100 mL of chloroform (B151607) to the residue to form a slurry. Filter the solid product and dry it under a vacuum to yield this compound.[1]

Protocol 1B: Chlorination in Aqueous Hydrochloric Acid

This protocol is based on the method described in British Patent GB1307223.

-

Preparation: To a suitable reaction vessel, add 18 g of glyoxime to 70 mL of 10% aqueous hydrochloric acid.

-

Chlorination: Bubble chlorine gas through the mixture for 8 hours.

-

Isolation: Filter the resulting solid product and dry to obtain this compound.[2][3]

Quantitative Data

| Parameter | Protocol 1A (Ethanol) | Protocol 1B (Aqueous HCl) |

| Starting Material | Glyoxime | Glyoxime |

| Chlorinating Agent | Chlorine Gas | Chlorine Gas |

| Solvent | 95% Ethanol | 10% Hydrochloric Acid |

| Temperature | -20°C | Not Specified |

| Reaction Time | 30 minutes | 8 hours |

| Reported Yield | 77-97% | 37.5% |

| Reference | US Patent 4,539,405[1][2][4] | GB Patent 1,307,223[2][3] |

Reaction Pathway

Caption: Synthesis of this compound via Chlorination with Chlorine Gas.

Method 2: Chlorine Gas-Free Synthesis with N-Chlorosuccinimide (NCS)

To circumvent the hazards associated with chlorine gas, a method utilizing the solid-phase chlorinating agent N-chlorosuccinimide (NCS) in dimethylformamide (DMF) was developed.[5][6]

Experimental Protocol

This procedure is a general representation of the NCS-based synthesis.

-

Preparation: Dissolve glyoxime in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath.

-

Addition of NCS: Add N-chlorosuccinimide portion-wise to the cooled solution over a period of time, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to stir and slowly warm to room temperature.

-

Workup: The workup procedure typically involves a lithium chloride-based wash to remove DMF and isolate the this compound product.[5][6]

Quantitative Data

| Parameter | Value |

| Starting Material | Glyoxime |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) |

| Solvent | Dimethylformamide (DMF) |

| Reported Yield | Comparable to the chlorine gas method |

| Reference | Wingard et al.[5][6] |

Reaction Pathway

Caption: Synthesis of this compound using N-Chlorosuccinimide.

Method 3: Synthesis using Potassium Monoperoxysulfate (Oxone®)

This method provides another alternative to using chlorine gas by employing Oxone® in the presence of a chloride source.

Experimental Protocol

This protocol is adapted from Korean Patent KR101845624B1.

-

Preparation: In a suitable flask, dissolve 2.00 g of glyoxime in a solution of 4.16 g of concentrated hydrochloric acid and 217 mL of DMF.

-

Reaction: Add 36.3 g of Oxone® (potassium monoperoxysulfate) to the solution and stir at room temperature for 2 hours.

-

Extraction: Add 200 mL of distilled water to the reaction mixture and extract three times with 150 mL of diethyl ether.

-

Washing: Wash the combined organic layers with a 0.5N hydrochloric acid solution and then with brine.

-

Isolation: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.[7]

Quantitative Data

| Parameter | Value |

| Starting Material | Glyoxime |

| Chlorinating System | Concentrated HCl / Oxone® |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Reported Yield | 94% |

| Purity | >99% (by NMR) |

| Reference | KR101845624B1[7] |

Reaction Pathway

Caption: Synthesis of this compound using Oxone® and HCl.

Conclusion

The historical synthesis of this compound has evolved from hazardous methods involving elemental chlorine to safer and more controlled procedures. The traditional chlorine gas method, while effective, poses significant safety risks. The development of alternative methods using N-chlorosuccinimide and Oxone® represents significant advancements in the synthesis of this important chemical intermediate, offering high yields and purity under milder and safer conditions. This guide provides a valuable resource for researchers by consolidating the key historical synthetic routes to this compound.

References

- 1. US5476967A - Production method of organic solvent solution of this compound - Google Patents [patents.google.com]

- 2. KR20180032345A - Preparation method for high purity and high yield this compound - Google Patents [patents.google.com]

- 3. CN104276978A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. Item - A Chlorine Gas-Free Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]

- 7. KR101845624B1 - Preparation method for high purity and high yield this compound - Google Patents [patents.google.com]

Solubility of Dichloroglyoxime in Polar Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dichloroglyoxime (B20624) in polar organic solvents. This compound (C₂H₂Cl₂N₂O₂) is a white crystalline solid with a melting point of 200-204 °C.[1][2] It is recognized for its high solubility in polar organic solvents, a critical characteristic for its application in synthesis, formulation, and various chemical processes.[3] This document compiles available solubility information, details relevant experimental protocols for solubility determination, and presents visual representations of experimental workflows and the principles governing its solubility.

Data Presentation: Solubility Profile

Precise quantitative solubility data for this compound in a wide range of polar organic solvents is not extensively available in public literature. Safety data sheets often list the solubility as "no data available."[4] However, based on qualitative descriptions from patents and chemical literature, this compound is known to be highly soluble in polar organic solvents.[3]

To provide a comparative reference, the following table summarizes the qualitative solubility of this compound and includes quantitative data for the structurally similar, non-chlorinated analog, dimethylglyoxime (B607122). This information can serve as a useful proxy for estimating the solubility behavior of this compound.

| Solvent | Solvent Type | This compound Solubility (Qualitative) | Dimethylglyoxime Solubility (Qualitative) |

| Methanol | Polar Protic (Alcohol) | Soluble[3][5] | Soluble |

| Ethanol | Polar Protic (Alcohol) | Soluble[3][6] | Soluble |

| Acetone | Polar Aprotic (Ketone) | Likely Soluble | Soluble |

| Diethyl Ether | Polar Aprotic (Ether) | Soluble (used for extraction)[3] | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic (Amide) | Soluble (used as a reaction solvent)[3] | - |

| Chloroform | Weakly Polar | Soluble (used for dispersion)[6][7] | - |

Note: The qualitative solubility of this compound is inferred from its use as a solvent in synthesis and extraction procedures described in various sources. The solubility of dimethylglyoxime is provided as a reference for a structurally related compound.

Experimental Protocols for Solubility Determination

Standard laboratory procedures can be employed to determine the precise solubility of this compound in various polar organic solvents. A general method involves the preparation of a saturated solution followed by the quantification of the dissolved solid.

Gravimetric Method for Solubility Determination